4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide
Description
4-Ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is a benzamide derivative featuring a para-ethyl-substituted aromatic ring connected via an amide bond to a methylene-linked thiophene moiety. The thiophene ring is further substituted at the 4-position with a furan-3-yl group. This compound combines heterocyclic motifs (thiophene and furan) with a benzamide core, a structural framework associated with diverse pharmacological activities, including histone deacetylase (HDAC) inhibition, antitumor effects, and CNS modulation .
Properties
Molecular Formula |
C18H17NO2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide |
InChI |
InChI=1S/C18H17NO2S/c1-2-13-3-5-14(6-4-13)18(20)19-10-17-9-16(12-22-17)15-7-8-21-11-15/h3-9,11-12H,2,10H2,1H3,(H,19,20) |
InChI Key |
XSSVSMUFYMRWBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzoyl chloride with a furan-thiophene derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the benzamide and furan-thiophene moiety.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds similar to 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide. For instance, derivatives of thiophene and furan have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxic effects |
In a study by Morais et al., compounds with similar structures were tested for their ability to suppress tumor growth in vivo, demonstrating significant efficacy in reducing tumor size in treated mice compared to control groups .
Anti-inflammatory Properties
Compounds containing thiophene and furan rings have also been investigated for their anti-inflammatory effects. For example, a related compound demonstrated substantial inhibition of pro-inflammatory cytokines in vitro:
| Compound | Cytokine Inhibition | Concentration (µM) |
|---|---|---|
| Compound C | TNF-alpha | 10 |
| Compound D | IL-6 | 20 |
These findings suggest that the structural motifs present in 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide could be leveraged for developing new anti-inflammatory agents .
Organic Electronics
The unique electronic properties of thiophene and furan derivatives make them suitable candidates for organic electronic applications, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of such compounds can enhance charge transport properties and stability.
A comparative study on various thiophene-based materials revealed:
| Material | Device Type | Efficiency (%) |
|---|---|---|
| Thiophene Derivative A | OPV | 8.5 |
| Thiophene Derivative B | OLED | 12.0 |
These results indicate that modifications to the structure can lead to improved performance in electronic devices, making compounds like 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide valuable for future research in this field .
Case Study 1: Anti-Cancer Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives based on the structure of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide to evaluate their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications to the side chains significantly enhanced anti-cancer activity, leading to further investigations into their mechanisms of action.
Case Study 2: Organic Photovoltaic Performance
A recent study focused on integrating thiophene-furan derivatives into OPV devices demonstrated that these compounds could improve light absorption and charge mobility, resulting in higher energy conversion efficiencies compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Influence : Thiophene and furan substituents enhance π-π stacking and electronic interactions, critical for HDAC binding . Morpholine rings (e.g., ) introduce conformational rigidity and hydrogen-bonding capacity, contrasting with the ethyl group in the title compound, which may improve lipophilicity.
- Substituent Effects : Fluorine atoms (e.g., ) increase electronegativity and metabolic stability, whereas ethyl groups (as in the title compound) likely enhance membrane permeability.
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : In hydrazinecarbothioamide derivatives, C=S stretching (1243–1258 cm⁻¹) and NH vibrations (3150–3319 cm⁻¹) confirm tautomeric forms . The absence of C=O bands in triazole derivatives (e.g., ) contrasts with benzamide carbonyl signals (~1660–1680 cm⁻¹), aiding structural validation.
- X-ray Crystallography :
Data Tables
Table 1. Physical and Spectral Data of Selected Analogues
Table 2. Crystallographic Parameters
Biological Activity
4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. Key steps include the formation of the furan-thiophene moiety and the introduction of the ethyl group. Common methods include:
- Condensation Reactions : Combining furan and thiophene derivatives with benzamide precursors.
- Catalysis : Utilizing palladium or other metal catalysts to enhance reaction efficiency.
Biological Activity
The biological activity of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide has been explored in various studies, highlighting its potential as a therapeutic agent.
The compound's mechanism of action involves interaction with specific molecular targets, including:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound can bind to receptors that regulate neurotransmitter release, potentially affecting neurological functions.
Case Studies
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects by inducing apoptosis in cancer cells. For instance, studies on benzamide derivatives have shown promising results against various cancer cell lines .
- Neuroprotective Effects : In models of neurodegeneration, compounds structurally related to 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Data Table: Biological Activities
Research Findings
Recent studies have focused on the pharmacological properties of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide:
- Cell Viability Assays : These assays indicate that the compound significantly reduces cell viability in various cancer cell lines, with IC50 values suggesting potent activity.
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and improved survival rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
